molecular formula C18H17N3O3S2 B2463226 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 315694-46-3

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2463226
CAS No.: 315694-46-3
M. Wt: 387.47
InChI Key: ZKHJORBCRDGCKH-UHFFFAOYSA-N
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Description

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinoline ring system, which is known for its biological activity, and a sulfamoylphenyl group, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-methylquinoline-2-thiol with N-(4-sulfamoylphenyl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid
  • 2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides

Uniqueness

Compared to similar compounds, 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide exhibits enhanced solubility and reactivity due to the presence of the sulfamoylphenyl group. This makes it more suitable for various applications in medicinal chemistry and material science .

Biological Activity

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S2C_{18}H_{17}N_{3}O_{3}S_{2} with a molecular weight of approximately 373.47 g/mol. The compound contains a quinoline moiety, which is known for various biological activities, and a sulfamoyl group that contributes to its pharmacological properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 μM to 125 μM against various bacterial strains .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget BacteriaMIC (μM)
Compound AStaphylococcus aureus15.625
Compound BEscherichia coli62.5
Compound CEnterococcus faecalis125

Anticancer Activity

The anticancer properties of quinoline derivatives have also been documented. In vitro studies reveal that the compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives have shown IC50 values ranging from 10 μM to 50 μM against breast and colon cancer cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)25Apoptosis induction
HT-29 (Colon)30Cell cycle arrest
A549 (Lung)40Inhibition of proliferation

Case Study 1: Antimicrobial Screening

In a recent study, researchers synthesized a series of quinoline-based compounds, including the target compound. They performed antimicrobial susceptibility testing against MRSA and E. coli strains. The results demonstrated that the compound exhibited bactericidal activity with an MIC significantly lower than traditional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer effects of the compound in human cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound. The findings indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12-10-18(21-16-5-3-2-4-15(12)16)25-11-17(22)20-13-6-8-14(9-7-13)26(19,23)24/h2-10H,11H2,1H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHJORBCRDGCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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